molecular formula C15H13F3N4O6 B12698782 [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate CAS No. 187235-53-6

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate

Cat. No.: B12698782
CAS No.: 187235-53-6
M. Wt: 402.28 g/mol
InChI Key: CNSIELLVDSSIAM-JTQLQIEISA-N
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Description

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamate group through an imidazo-oxazinyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trifluoromethoxyphenyl intermediate:

    Synthesis of the imidazo-oxazinyl moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-oxazinyl ring system.

    Coupling reaction: The final step involves the coupling of the trifluoromethoxyphenyl intermediate with the imidazo-oxazinyl moiety through carbamate formation, typically using reagents such as carbonyldiimidazole (CDI) or other carbamoylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity. Its unique structure allows for the design of materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the trifluoromethoxy group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    [4-(trifluoromethyl)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    [4-(methoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to hydrophobic targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

CAS No.

187235-53-6

Molecular Formula

C15H13F3N4O6

Molecular Weight

402.28 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C15H13F3N4O6/c16-15(17,18)28-11-3-1-9(2-4-11)7-27-14(23)19-10-5-21-6-12(22(24)25)20-13(21)26-8-10/h1-4,6,10H,5,7-8H2,(H,19,23)/t10-/m0/s1

InChI Key

CNSIELLVDSSIAM-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)OCC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)OCC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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